

Application Note: High-Throughput Screening of p97 ATPase Activity Using MSC1094308

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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Introduction

Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in cellular protein homeostasis.[1][2][3][4] p97 is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), protein degradation via the ubiquitin-proteasome system, membrane fusion, and DNA repair.[4][5] Its function is intrinsically linked to its ability to hydrolyze ATP, which provides the energy for remodeling and unfolding of substrate proteins.[1][5] Given its central role in cellular function, p97 has emerged as a significant therapeutic target in oncology and neurodegenerative diseases.[1]

MSC1094308 is a potent, cell-permeable, allosteric, and reversible inhibitor of p97.[6][7][8] It acts in a non-competitive manner with respect to ATP and targets the D2 ATPase domain of p97.[6][9] This application note provides a detailed protocol for a high-throughput ATPase activity assay of p97 using **MSC1094308** as a reference inhibitor. The described bioluminescence-based assay is robust, sensitive, and suitable for screening and characterizing p97 inhibitors.[10][11][12]

Data Presentation

Inhibitor Activity Profile

Compound	Target	IC50	Mechanism of Action	Reference
MSC1094308	p97/VCP	7.2 μ M	Non-competitive, Allosteric, Reversible	[6] [7] [8] [9]
VPS4B	0.71 μ M	Non-competitive, Allosteric, Reversible	[6] [7] [8] [9]	

Experimental Protocols

Principle of the Assay

The ATPase activity of p97 is determined by measuring the amount of ATP remaining in the reaction. This protocol utilizes a bioluminescence-based assay, such as the Kinase-Glo® assay.[\[10\]](#)[\[12\]](#)[\[13\]](#) In this system, luciferase utilizes the remaining ATP to oxidize luciferin, generating a luminescent signal that is inversely proportional to the ATPase activity of p97.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials and Reagents

- Recombinant human p97 protein
- **MSC1094308**
- ATP
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA
- Kinase-Glo® Luminescent Kinase Assay Kit
- White, opaque 96-well or 384-well plates
- Multichannel pipette
- Plate reader with luminescence detection capabilities

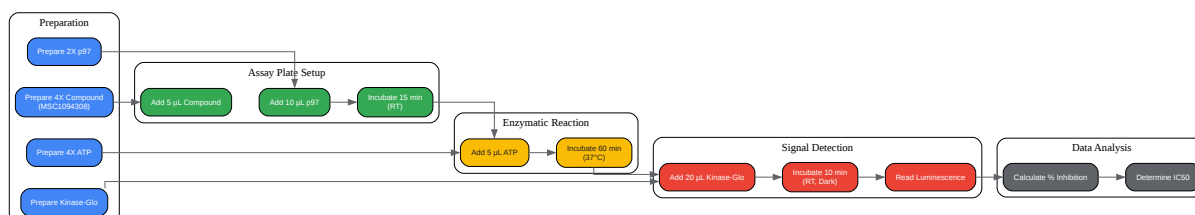
Assay Protocol

- Reagent Preparation:
 - Prepare a 2X concentrated solution of p97 enzyme in assay buffer.
 - Prepare a 4X concentrated solution of **MSC1094308** and other test compounds in assay buffer.
 - Prepare a 4X concentrated solution of ATP in assay buffer.
 - Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
- Assay Procedure:
 - Add 5 µL of the 4X compound solution (or DMSO as a vehicle control) to the wells of a white, opaque microplate.
 - Add 10 µL of the 2X p97 enzyme solution to each well.
 - Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
 - Initiate the ATPase reaction by adding 5 µL of the 4X ATP solution to each well. The final reaction volume is 20 µL.
 - Incubate the plate at 37°C for 60 minutes.
 - After incubation, allow the plate to equilibrate to room temperature for 10 minutes.
 - Add 20 µL of the prepared Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.
 - Incubate the plate at room temperature for an additional 10 minutes in the dark to stabilize the signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:

- The luminescent signal is inversely proportional to the ATPase activity.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mandatory Visualizations

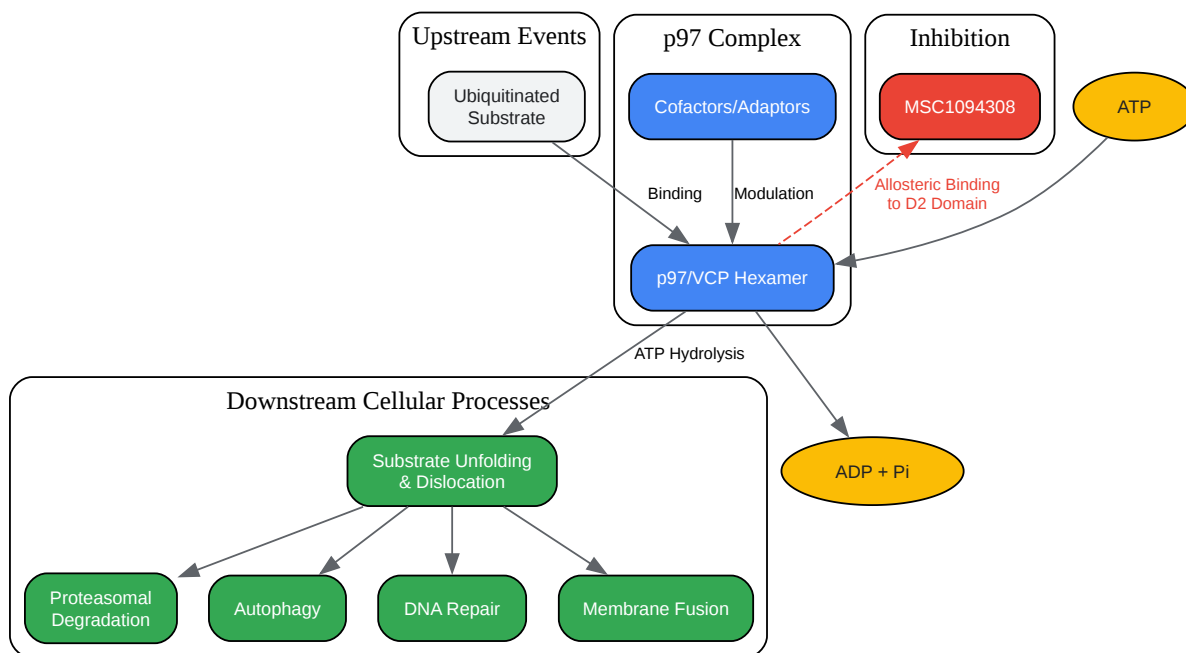
Experimental Workflow



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Caption: Workflow for the p97 ATPase activity assay.

p97 Signaling and Inhibition Pathway



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Caption: p97 signaling and inhibition by **MSC1094308**.

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